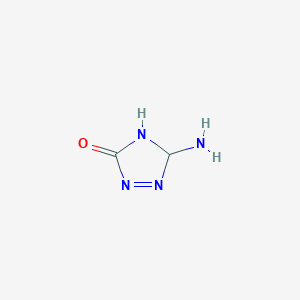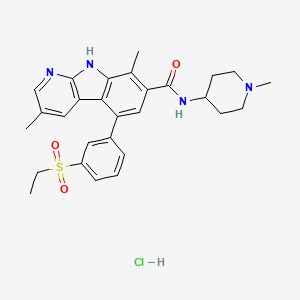
TAK-901 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-901 hydrochloride is an investigational, multitargeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype. It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A. This compound has shown significant potential in preclinical studies for its ability to inhibit cell proliferation in various human cancer cell lines .
Chemical Reactions Analysis
TAK-901 hydrochloride undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound exhibits time-dependent, tight-binding inhibition of Aurora B kinase.
Phosphorylation Suppression: It suppresses cellular histone H3 phosphorylation.
Polyploidy Induction: This compound induces polyploidy in various human cancer cell lines.
Common reagents and conditions used in these reactions include biochemical assays and cellular substrates such as histone H3 . The major products formed from these reactions are polyploid cells and suppressed phosphorylation of histone H3 .
Scientific Research Applications
TAK-901 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: This compound has shown potent activity against multiple human solid tumor types and several leukemia models in rodent xenografts.
Cell Cycle Regulation Studies: It is used to study the roles of Aurora kinases in mitosis and cell division.
Pharmacodynamic Studies: This compound is used in vivo biomarker studies to induce pharmacodynamic responses consistent with Aurora B inhibition.
Mechanism of Action
TAK-901 hydrochloride exerts its effects by inhibiting Aurora B kinase, a key mitotic cell-cycle regulator. This inhibition leads to the suppression of cellular histone H3 phosphorylation and induction of polyploidy. The molecular targets involved include Aurora B kinase, FLT3, and FGFR2 . The pathways affected by this compound include those related to cell proliferation and mitosis .
Comparison with Similar Compounds
TAK-901 hydrochloride is unique due to its multitargeted inhibition of Aurora B kinase and its derived azacarboline kinase hinge-binder chemotype. Similar compounds include:
Aurora A Kinase Inhibitors: These inhibitors target Aurora A kinase, unlike this compound, which specifically inhibits Aurora B kinase.
FLT3 Inhibitors: While this compound also inhibits FLT3, it is not as potent as its inhibition of Aurora B kinase.
FGFR2 Inhibitors: Similar to FLT3 inhibitors, this compound shows some inhibition of FGFR2 but is primarily an Aurora B kinase inhibitor.
This compound stands out due to its specific and potent inhibition of Aurora B kinase, making it a promising candidate for cancer therapy research .
Properties
CAS No. |
934542-50-4 |
|---|---|
Molecular Formula |
C28H33ClN4O3S |
Molecular Weight |
541.1 g/mol |
IUPAC Name |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H32N4O3S.ClH/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26;/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33);1H |
InChI Key |
VJCDELBBEITKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)
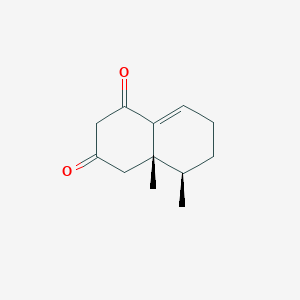
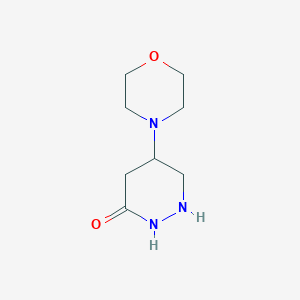
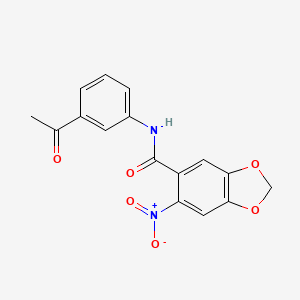
![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)




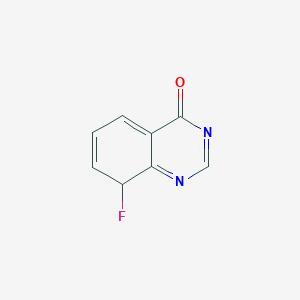
![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)

